An In-depth Technical Guide to 3-Phenylpent-4-enal (CAS 939-21-9)
An In-depth Technical Guide to 3-Phenylpent-4-enal (CAS 939-21-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylpent-4-enal (CAS 939-21-9), a significant organic compound with applications in the flavor and fragrance industry. This document collates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and safety evaluation.
Chemical and Physical Properties
3-Phenylpent-4-enal, also known by synonyms such as 3-Phenyl-3-vinylpropionaldehyde and beta-Ethenylbenzenepropanal, is a colorless liquid with the molecular formula C₁₁H₁₂O. It is characterized by a strong aromatic odor and is practically insoluble in water but soluble in oils and ethanol.
Table 1: Physical and Chemical Properties of 3-Phenylpent-4-enal
| Property | Value | Source |
| CAS Number | 939-21-9 | |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Boiling Point | 140 °C @ 20 mmHg | |
| Density | 1.003 - 1.009 g/cm³ | |
| Refractive Index | 1.526 - 1.532 | |
| Solubility | Insoluble in water; soluble in oils and ethanol | |
| XLogP3 | 2.2 |
Synthesis
A plausible general synthetic approach is the-sigmatropic rearrangement of an O-allyl-cinnamyl ether. This type of reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
General Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for the synthesis of 3-Phenylpent-4-enal is not currently available in the cited literature. A general approach would involve the following steps:
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Synthesis of the Precursor: Preparation of an allyl vinyl ether derivative of cinnamyl alcohol. This could be achieved through various methods, such as a mercury-catalyzed vinyl ether exchange or a palladium-catalyzed reaction.
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Claisen Rearrangement: The purified allyl vinyl ether precursor would then be heated in an appropriate high-boiling, non-polar solvent (e.g., toluene or xylene) to induce the-sigmatropic rearrangement. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Purification: Upon completion of the reaction, the solvent would be removed under reduced pressure, and the crude 3-Phenylpent-4-enal would be purified using column chromatography on silica gel or by vacuum distillation to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis of 3-Phenylpent-4-enal via a Claisen Rearrangement.
Caption: Generalized workflow for the synthesis of 3-Phenylpent-4-enal.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 3-Phenylpent-4-enal. While high-resolution spectra are not publicly available, references to its spectral characteristics exist.
Table 2: Summary of Spectroscopic Data for 3-Phenylpent-4-enal
| Technique | Data Reference |
| ¹³C NMR | SpectraBase |
| GC-MS | AJ-57-450-0 (Wiley) |
| IR | SpectraBase (Vapor Phase) |
Note: The actual spectral data (peak lists, chemical shifts, fragmentation patterns) are not provided in the publicly available sources. Researchers would need to acquire this data experimentally or through specialized databases.
Reactivity
The chemical reactivity of 3-Phenylpent-4-enal is primarily dictated by its two functional groups: the aldehyde and the terminal alkene.
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Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-phenyl-4-pentenoic acid, using common oxidizing agents.
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Reduction: Can be reduced to the primary alcohol, 3-phenyl-4-penten-1-ol, using reducing agents like sodium borohydride.
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.
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Aldol and Related Reactions: The presence of α-hydrogens allows for enolate formation and subsequent aldol-type reactions.
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Alkene Group: The vinyl group can participate in typical alkene reactions, such as:
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Hydrogenation: Catalytic hydrogenation will reduce the double bond to an ethyl group.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.
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Polymerization: Under certain conditions, the vinyl group could potentially undergo polymerization.
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Biological Activity and Toxicology
The primary documented biological role of 3-Phenylpent-4-enal is as a flavoring agent in food products. Its metabolism is expected to follow pathways similar to other α,β-unsaturated aldehydes like cinnamaldehyde. These pathways generally involve oxidation of the aldehyde to a carboxylic acid, followed by beta-oxidation.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-Phenylpent-4-enal and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".
Due to the lack of specific studies on the interaction of 3-Phenylpent-4-enal with cellular signaling pathways, a diagrammatic representation of such a pathway cannot be provided at this time. The metabolism of the related compound, cinnamaldehyde, offers a potential model for how 3-Phenylpent-4-enal might be processed in biological systems.
The following diagram illustrates a potential metabolic pathway for cinnamaldehyde, which may be analogous to that of 3-Phenylpent-4-enal.
